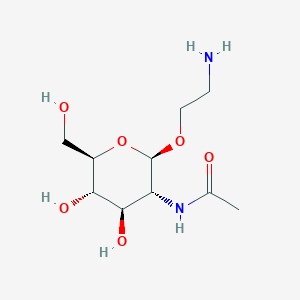
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is a complex organic compound that belongs to the class of amino sugars This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an acetylamino group and a deoxy-glucopyranoside ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the glucopyranoside ring, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The acetylation of the amino group is then carried out using acetic anhydride under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyl groups on the glucopyranoside ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted glucopyranosides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The amino and acetylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The glucopyranoside ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Alpha-D-Glucopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Galactopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Mannopyranoside
Uniqueness
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is unique due to its specific configuration and the presence of both amino and acetylamino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C10H20N2O6 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-2-(2-aminoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H20N2O6/c1-5(14)12-7-9(16)8(15)6(4-13)18-10(7)17-3-2-11/h6-10,13,15-16H,2-4,11H2,1H3,(H,12,14)/t6-,7-,8-,9-,10-/m1/s1 |
InChI 键 |
QCTRCKYGWQLWGS-VVULQXIFSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCN)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


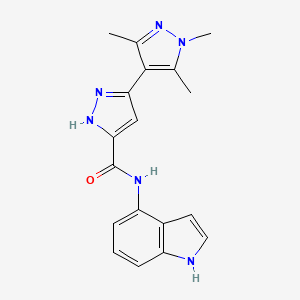
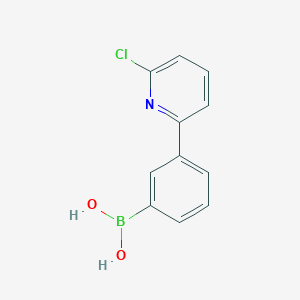

![N-{1-[(4-{2-(tert-Butylcarbamoyl)-4-[(pyridin-4-yl)methoxy]piperidin-1-yl}-3-hydroxy-1-phenylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl}quinoline-2-carboxamide](/img/structure/B14090080.png)

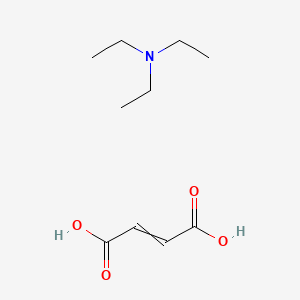

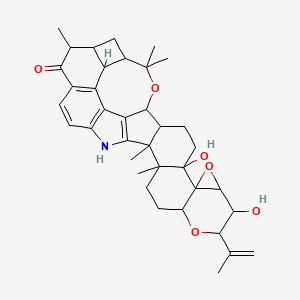
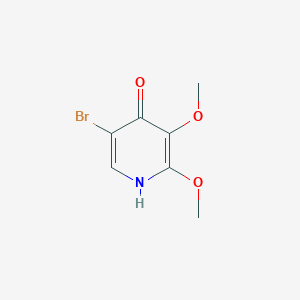
![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
![2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid](/img/structure/B14090121.png)

